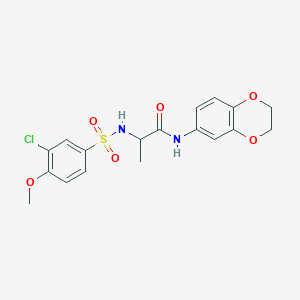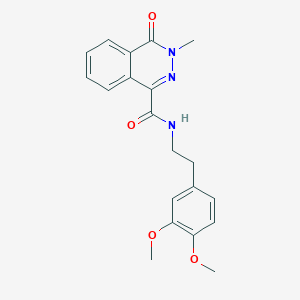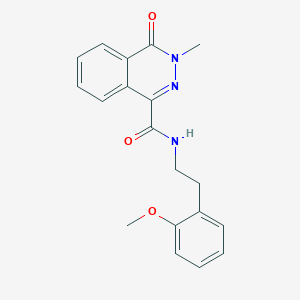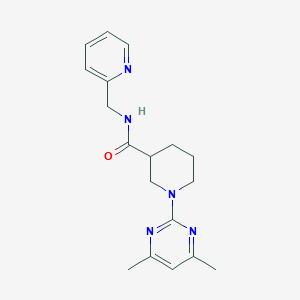![molecular formula C13H17N3O2S B11125109 N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11125109.png)
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiazole with appropriate alkylating agents under controlled conditions.
Cyclization: The next step involves the cyclization of the thiazole derivative with a suitable pyrimidine precursor. This reaction often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions.
Functionalization: The final step involves the introduction of the isopentyl and carboxamide groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and antitubercular agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding due to its ability to interact with specific proteins.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
作用機序
The mechanism by which N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrimidine rings allow for strong binding to active sites, inhibiting the function of target proteins. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antitubercular effects.
類似化合物との比較
Similar Compounds
- 5-Oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Isopropyl (2E)-2-[4-(isopentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The isopentyl group, in particular, enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
特性
分子式 |
C13H17N3O2S |
|---|---|
分子量 |
279.36 g/mol |
IUPAC名 |
2-methyl-N-(3-methylbutyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H17N3O2S/c1-8(2)4-5-14-11(17)10-6-15-13-16(12(10)18)7-9(3)19-13/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChIキー |
QTMNFHFAKAPZML-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Bromophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125029.png)
![(5Z)-5-(2-methoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11125045.png)

![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide](/img/structure/B11125051.png)

![N-cyclohexyl-N-(cyclohexylcarbamoyl)-3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B11125063.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11125067.png)



![furan-2-yl(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone](/img/structure/B11125092.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenethyl)acetamide](/img/structure/B11125093.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11125107.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B11125108.png)
